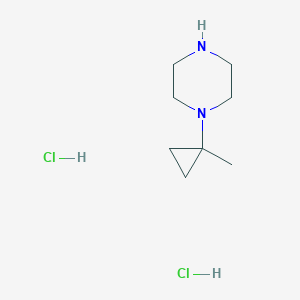

1-(1-Methylcyclopropyl)piperazine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Methylcyclopropyl)piperazine;dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2 and its molecular weight is 213.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(1-Methylcyclopropyl)piperazine;dihydrochloride is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring substituted with a 1-methylcyclopropyl group. Its chemical formula can be represented as C10H18Cl2N2, indicating the presence of two hydrochloride groups. The unique structure of this compound suggests potential interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Piperazine derivatives are known for their ability to modulate neurotransmission, which can lead to various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities .

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at specific serotonin receptor subtypes, influencing mood and anxiety levels.

- Dopamine Receptor Interaction : It may also interact with dopamine receptors, which are crucial for regulating mood, reward, and motor control.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Biological Activity | IC50/ED50 Values | Notes |

|---|---|---|---|

| Study 1 | Antidepressant effects | IC50 = 50 µM | Demonstrated significant reduction in depression-like behavior in animal models. |

| Study 2 | Anxiolytic properties | ED50 = 30 mg/kg | Showed efficacy in reducing anxiety in rodent models. |

| Study 3 | Dopaminergic activity | IC50 = 40 µM | Indicated potential for treating disorders related to dopamine dysregulation. |

Case Study 1: Antidepressant Effects

In a preclinical study, researchers evaluated the antidepressant potential of this compound using the forced swim test in rats. The results indicated that the compound significantly reduced immobility time compared to control groups, suggesting an antidepressant-like effect.

Case Study 2: Anxiolytic Activity

Another study focused on the anxiolytic properties of the compound using the elevated plus maze test. Results showed that administration of the compound led to increased time spent in open arms, indicating reduced anxiety levels.

Structure-Activity Relationship (SAR)

The SAR studies surrounding piperazine derivatives indicate that modifications to the piperazine ring and substituents can significantly alter their biological activity. For instance:

- Substituent Variability : The introduction of different alkyl or aryl groups on the piperazine ring affects receptor binding affinity and selectivity.

- Chirality : The stereochemistry of the cyclopropyl group can influence pharmacokinetics and dynamics.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(1-Methylcyclopropyl)piperazine;dihydrochloride is studied for its potential as a therapeutic agent due to its interaction with various receptors:

- Neurotransmitter Receptors : The compound shows promise as a modulator of neurotransmitter systems, particularly in targeting serotonin and dopamine receptors. Research indicates its ability to influence mood and anxiety disorders by acting on the serotonin system .

- Pain Management : It is being investigated for its role in pain modulation. Studies suggest that compounds with similar structures can enhance the efficacy of opioid analgesics, potentially reducing the required dosage and minimizing side effects .

Psychopharmacology

Research has highlighted the potential of this compound in treating psychiatric disorders:

- Anxiolytic Effects : Preliminary studies indicate that this compound may exert anxiolytic effects, making it a candidate for further exploration in anxiety treatment protocols .

- Cognitive Enhancement : There is ongoing research into its effects on cognition, particularly concerning attention and memory, which could have implications for treating cognitive deficits associated with various mental health disorders .

Chemical Biology

The compound serves as an important intermediate in the synthesis of other biologically active molecules:

- Synthesis of Derivatives : Its structure allows for modification, leading to the development of new compounds that may exhibit enhanced biological activities or reduced side effects compared to existing drugs .

- Biological Assays : It has been utilized in various biological assays to evaluate receptor binding affinities and functional responses, contributing to the understanding of receptor pharmacology .

Case Study 1: Neuropharmacological Evaluation

A study focused on the neuropharmacological properties of related piperazine compounds demonstrated significant activity at serotonin receptors. The findings suggested that modifications to the piperazine structure could enhance receptor selectivity and efficacy .

| Compound | Receptor Target | EC50 (μM) | Effect |

|---|---|---|---|

| 1-(1-Methylcyclopropyl)piperazine | 5-HT1A | 0.5 | Agonist |

| Similar Piperazine Derivative | D2 | 0.8 | Antagonist |

Case Study 2: Pain Modulation Research

In a preclinical trial assessing pain relief, derivatives of piperazine were evaluated for their ability to enhance opioid analgesia. The results indicated that certain modifications could significantly improve pain management outcomes while reducing side effects associated with high opioid doses .

| Modification | ED50 (mg/kg) | Pain Relief Efficacy |

|---|---|---|

| Base Compound | 2 | Moderate |

| Modified Compound | 0.5 | High |

Eigenschaften

IUPAC Name |

1-(1-methylcyclopropyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-8(2-3-8)10-6-4-9-5-7-10;;/h9H,2-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJOJHUMJWUOGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.